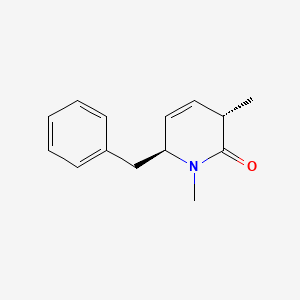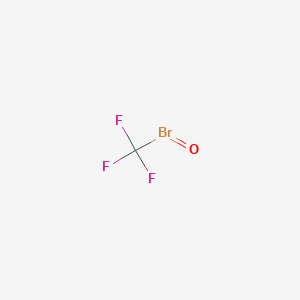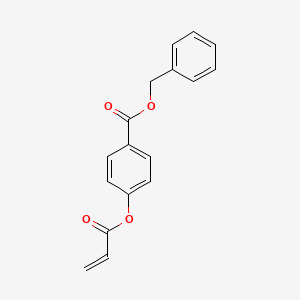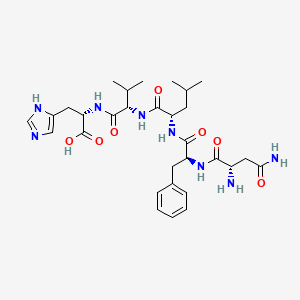![molecular formula C37H52O8 B14239083 Bis[10-(4-formylphenoxy)decyl] propanedioate CAS No. 378241-48-6](/img/structure/B14239083.png)
Bis[10-(4-formylphenoxy)decyl] propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[10-(4-formylphenoxy)decyl] propanedioate is a chemical compound with the molecular formula C({30})H({38})O(_{6}) It is known for its unique structure, which includes two 4-formylphenoxy groups attached to a decyl chain, linked by a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[10-(4-formylphenoxy)decyl] propanedioate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-formylphenoxy decyl bromide: This is achieved by reacting 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate product is then reacted with malonic acid in the presence of a catalyst like piperidine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis[10-(4-formylphenoxy)decyl] propanedioate can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Bis[10-(4-carboxyphenoxy)decyl] propanedioate.
Reduction: Bis[10-(4-hydroxyphenoxy)decyl] propanedioate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[10-(4-formylphenoxy)decyl] propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of bis[10-(4-formylphenoxy)decyl] propanedioate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl groups can form Schiff bases with amines, which can be crucial in biochemical interactions. The phenoxy groups may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[10-(4-hydroxyphenoxy)decyl] propanedioate
- Bis[10-(4-carboxyphenoxy)decyl] propanedioate
- Bis[10-(4-methoxyphenoxy)decyl] propanedioate
Uniqueness
Bis[10-(4-formylphenoxy)decyl] propanedioate is unique due to the presence of formyl groups, which provide reactive sites for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
378241-48-6 |
|---|---|
Fórmula molecular |
C37H52O8 |
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
bis[10-(4-formylphenoxy)decyl] propanedioate |
InChI |
InChI=1S/C37H52O8/c38-30-32-17-21-34(22-18-32)42-25-13-9-5-1-3-7-11-15-27-44-36(40)29-37(41)45-28-16-12-8-4-2-6-10-14-26-43-35-23-19-33(31-39)20-24-35/h17-24,30-31H,1-16,25-29H2 |
Clave InChI |
HPWNNZSEDFFCKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCOC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


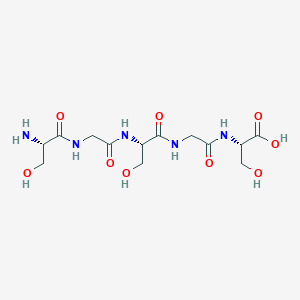
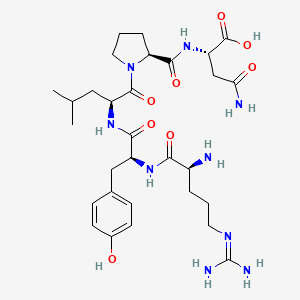
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)

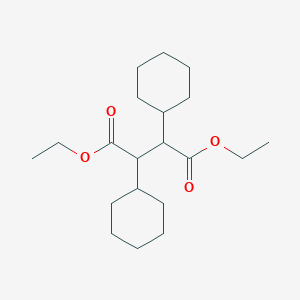
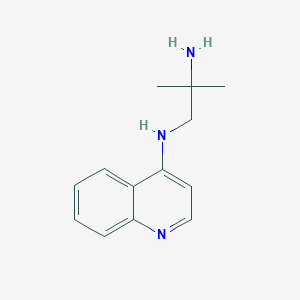
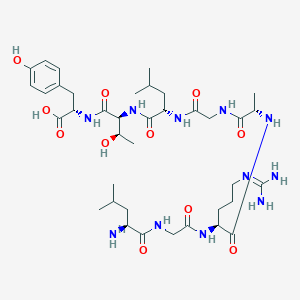
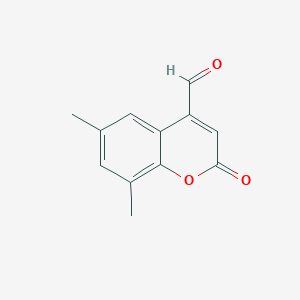
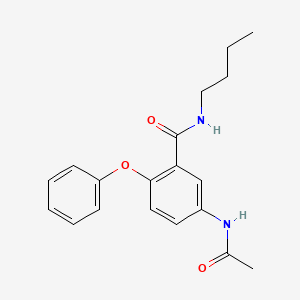
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
